molecular formula C10H9BrF3NO2S B14061266 1-(3-Bromopropyl)-2-nitro-4-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-2-nitro-4-(trifluoromethylthio)benzene

Katalognummer: B14061266
Molekulargewicht: 344.15 g/mol
InChI-Schlüssel: UBAHLMQVFNXVDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromopropyl)-2-nitro-4-(trifluoromethylthio)benzene is an organic compound that features a bromopropyl group, a nitro group, and a trifluoromethylthio group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-nitro-4-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the nitration of a trifluoromethylthiobenzene derivative, followed by bromination of the propyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromopropyl)-2-nitro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromopropyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The trifluoromethylthio group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 1-(3-Aminopropyl)-2-nitro-4-(trifluoromethylthio)benzene.

    Reduction: Formation of 1-(3-Substituted propyl)-2-nitro-4-(trifluoromethylthio)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-2-nitro-4-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-(3-Bromopropyl)-2-nitro-4-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. The trifluoromethylthio group can enhance the compound’s lipophilicity and influence its binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene
  • 1-Bromo-2-(trifluoromethoxy)benzene

Uniqueness: 1-(3-Bromopropyl)-2-nitro-4-(trifluoromethylthio)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitro group, bromopropyl group, and trifluoromethylthio group allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C10H9BrF3NO2S

Molekulargewicht

344.15 g/mol

IUPAC-Name

1-(3-bromopropyl)-2-nitro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrF3NO2S/c11-5-1-2-7-3-4-8(18-10(12,13)14)6-9(7)15(16)17/h3-4,6H,1-2,5H2

InChI-Schlüssel

UBAHLMQVFNXVDU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1SC(F)(F)F)[N+](=O)[O-])CCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.